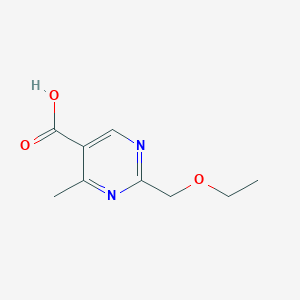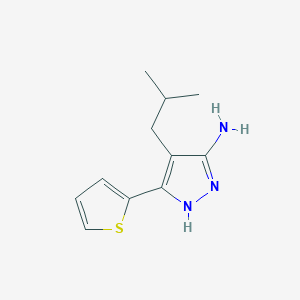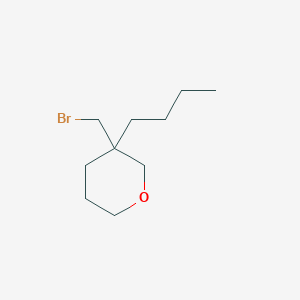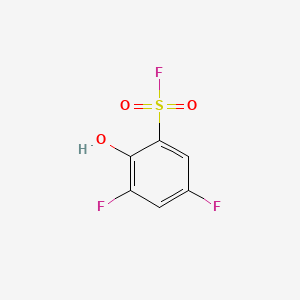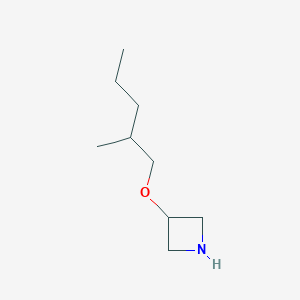
3-((2-Methylpentyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylpentyl)oxy)azetidine is a four-membered heterocyclic compound containing an azetidine ring substituted with a 2-methylpentyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylpentyl)oxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 2-methylpentyl halides under basic conditions . Another method includes the use of aza Paternò–Büchi reactions, where an imine and an alkene undergo a [2 + 2] photocycloaddition to form the azetidine ring .
Industrial Production Methods
Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylpentyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the reagents and conditions used .
Scientific Research Applications
3-((2-Methylpentyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Methylpentyl)oxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties of the azetidine ring enable it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness
3-((2-Methylpentyl)oxy)azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other nitrogen-containing heterocycles. Its specific substitution pattern also contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(2-methylpentoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-3-4-8(2)7-11-9-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
AEAHTOCFDNFHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
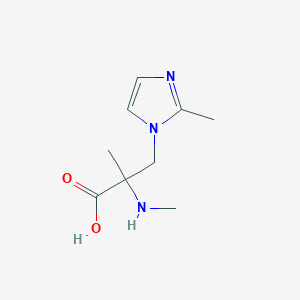
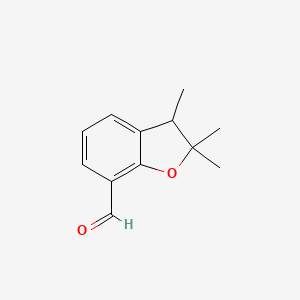
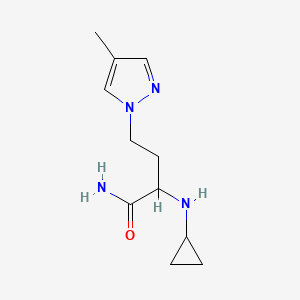
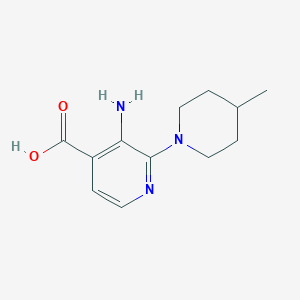
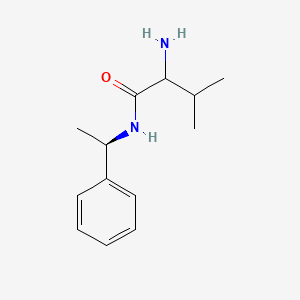
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
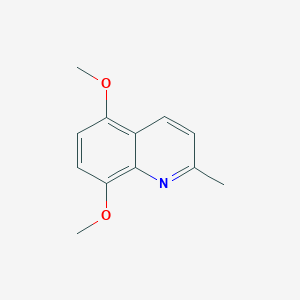
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)
